molecular formula C16H32O2 B107315 Tetradecyl acetate CAS No. 638-59-5

Tetradecyl acetate

Cat. No.: B107315
CAS No.: 638-59-5
M. Wt: 256.42 g/mol
InChI Key: IOUUIFSIQMVYKP-UHFFFAOYSA-N
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Description

Tetradecyl acetate, also known as myristyl acetate, is an organic compound with the molecular formula C16H32O2. It is an ester derived from tetradecanol and acetic acid. This compound is commonly found in nature as a component of pheromones in various insects and is used in the fragrance industry due to its pleasant odor .

Biochemical Analysis

Biochemical Properties

Tetradecyl acetate has been identified as a sex pheromone produced by Ctenopseustis obliquana females . It interacts with specific receptors in the antennae of the male insects, triggering a series of biochemical reactions that lead to the attraction of the male towards the female .

Cellular Effects

As a sex pheromone, it is known to influence cell signaling pathways in insects, particularly those related to mating behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors in the antennae of insects. This binding triggers a signal transduction pathway, leading to changes in gene expression and behavior .

Temporal Effects in Laboratory Settings

It is known that the effectiveness of pheromones like this compound can vary over time due to factors such as degradation and changes in environmental conditions .

Dosage Effects in Animal Models

It is known that the response to pheromones can vary depending on the concentration, with higher concentrations typically leading to stronger responses .

Metabolic Pathways

It is known that it is produced from acetic acid and tetradecanol, suggesting that it may be involved in fatty acid metabolism .

Transport and Distribution

As a lipophilic compound, it is likely to be transported through the cell membrane and distributed within lipid-rich areas of the cell .

Subcellular Localization

As a lipophilic compound, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl acetate can be synthesized through the esterification of tetradecanol with acetic acid. The reaction typically involves heating tetradecanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

C14H29OH+CH3COOHC14H29OCOCH3+H2O\text{C}_{14}\text{H}_{29}\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{C}_{14}\text{H}_{29}\text{OCOCH}_3 + \text{H}_2\text{O} C14​H29​OH+CH3​COOH→C14​H29​OCOCH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the acetylation of tetradecanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water and an acid or base catalyst to yield tetradecanol and acetic acid.

    Oxidation: It can be oxidized to produce tetradecanoic acid.

    Reduction: Reduction of this compound can yield tetradecanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves heating with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed:

    Hydrolysis: Tetradecanol and acetic acid.

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecanol.

Scientific Research Applications

Tetradecyl acetate has diverse applications in scientific research:

Comparison with Similar Compounds

    Dodecyl acetate: Similar in structure but with a shorter carbon chain.

    Hexadecyl acetate: Similar in structure but with a longer carbon chain.

    Octadecyl acetate: Another similar compound with an even longer carbon chain.

Uniqueness: Tetradecyl acetate is unique due to its optimal chain length, which provides a balance between hydrophobicity and volatility, making it particularly effective as a pheromone and in fragrance applications .

Properties

IUPAC Name

tetradecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUUIFSIQMVYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862341
Record name Myristyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-59-5
Record name Tetradecyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9O55CT350
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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